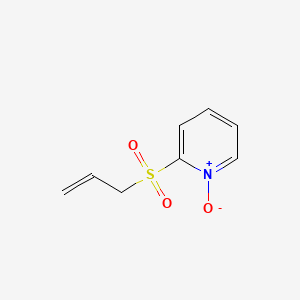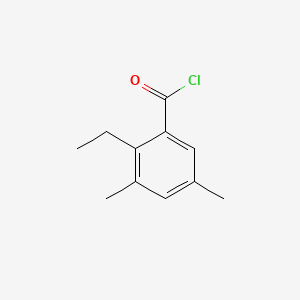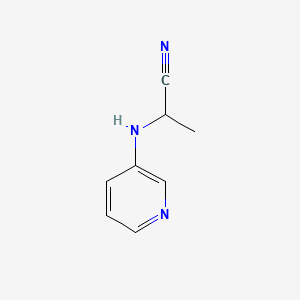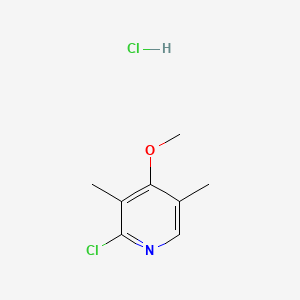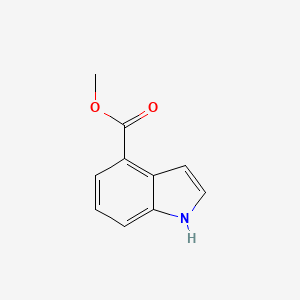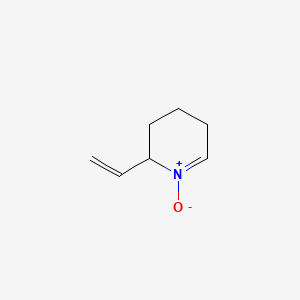
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a heterocyclic organic compound that belongs to the class of tetrahydropyridine oxides. This compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the tetrahydropyridine ring, along with an oxide group at the 1-position. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium typically involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers. This reaction is often carried out under enantioselective conditions to obtain the desired product in high optical purity. For instance, the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with ®-2,2-dimethyl-1-phenylpropyl vinyl ether, followed by N-benzylation and reduction with lithium aluminium hydride, yields the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium undergoes various chemical reactions, including:
Cycloaddition: This compound readily participates in cycloaddition reactions with vinyl ethers and allyl alcohols to form hexahydroisoxazolo derivatives.
Reduction: The reduction of the N-oxide group can be achieved using reagents such as lithium aluminium hydride.
Substitution: The vinyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrahydropyridine derivatives.
Common Reagents and Conditions:
Cycloaddition: Typically involves vinyl ethers or allyl alcohols under mild conditions.
Reduction: Lithium aluminium hydride is commonly used for the reduction of the N-oxide group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Cycloaddition Products: Hexahydroisoxazolo derivatives.
Reduction Products: Reduced tetrahydropyridine derivatives.
Substitution Products: Substituted tetrahydropyridine derivatives.
Scientific Research Applications
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with various molecular targets and pathways. The vinyl group allows for facile participation in cycloaddition and substitution reactions, while the N-oxide group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
2,3,4,5-Tetrahydropyridine N-oxide: A precursor in the synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium.
Hexahydroisoxazolo derivatives: Products of cycloaddition reactions involving this compound.
Substituted tetrahydropyridine derivatives: Products of substitution reactions involving the vinyl group.
Uniqueness: this compound is unique due to its combination of a vinyl group and an N-oxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
105679-00-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
2-ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H11NO/c1-2-7-5-3-4-6-8(7)9/h2,6-7H,1,3-5H2 |
InChI Key |
ZHQYSYNQGFCLPE-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


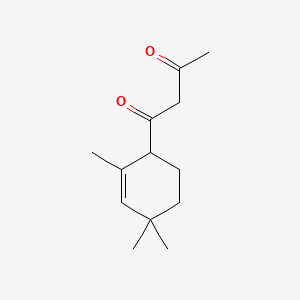

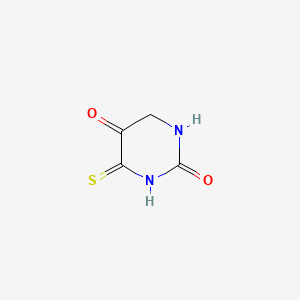
![[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate](/img/structure/B560745.png)
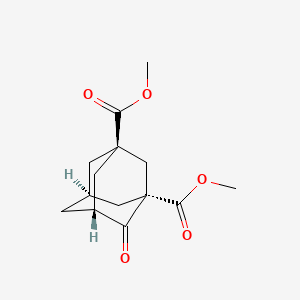
![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)
